Cas no 2377611-80-6 (5-Methylpyridine-3-boronic acid hydrochloride)

5-Methylpyridine-3-boronic acid hydrochloride is a versatile boronic acid derivative, known for its high purity and stability. It serves as an effective building block in the synthesis of pyridine-based compounds, offering a reliable source of boronic functionality. This compound is well-suited for various applications in organic synthesis, including the creation of pharmaceuticals and agrochemicals. Its unique structure and purity make it an attractive choice for researchers in the field of chemistry.
5-Methylpyridine-3-boronic acid hydrochloride structure
2377611-80-6 structure
Product Name:5-Methylpyridine-3-boronic acid hydrochloride
CAS No:2377611-80-6
MF:C6H9BClNO2
MW:173.405160665512
CID:5523860
Update Time:2025-06-25

5-Methylpyridine-3-boronic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-Methylpyridine-3-boronic acid hydrochloride
    • Inchi: 1S/C6H8BNO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h2-4,9-10H,1H3;1H
    • InChI Key: HDGJSTQFYVPRHI-UHFFFAOYSA-N
    • SMILES: B(C1=CN=CC(C)=C1)(O)O.Cl

5-Methylpyridine-3-boronic acid hydrochloride Pricemore >>

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Additional information on 5-Methylpyridine-3-boronic acid hydrochloride

5-Methylpyridine-3-boronic acid hydrochloride (CAS No. 2377611-80-6): A Comprehensive Overview

5-Methylpyridine-3-boronic acid hydrochloride (CAS No. 2377611-80-6) is a versatile compound that has gained significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is a derivative of pyridine, a six-membered heterocyclic aromatic compound, and features a boronic acid group and a methyl substituent. The presence of the boronic acid moiety makes it an attractive candidate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

The chemical structure of 5-Methylpyridine-3-boronic acid hydrochloride can be represented as C6H8BNO2·HCl. The boronic acid group (B(OH)2) is known for its ability to form stable complexes with various metal catalysts, making it an excellent ligand in transition metal-catalyzed reactions. The methyl group at the 5-position of the pyridine ring provides additional steric and electronic effects that can influence the reactivity and selectivity of the compound in different chemical transformations.

In the context of medicinal chemistry, 5-Methylpyridine-3-boronic acid hydrochloride has been explored as a building block for the synthesis of biologically active compounds. Recent studies have highlighted its potential in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of this compound as a key intermediate in the synthesis of a series of pyridine-based inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The researchers demonstrated that these inhibitors exhibited potent anti-proliferative activity against several cancer cell lines, suggesting their potential as therapeutic agents.

Beyond its applications in drug discovery, 5-Methylpyridine-3-boronic acid hydrochloride has also found utility in materials science. Boronic acids are known for their ability to form covalent bonds with diols, which has led to their use in the development of dynamic covalent networks (DCNs). These networks have unique properties such as self-healing and stimuli-responsive behavior, making them suitable for applications in smart materials and adaptive systems. A recent study published in Advanced Materials explored the use of 5-Methylpyridine-3-boronic acid hydrochloride as a cross-linker in the synthesis of dynamic covalent hydrogels. The resulting hydrogels exhibited excellent mechanical strength and self-healing capabilities, demonstrating their potential for use in tissue engineering and drug delivery systems.

The synthesis of 5-Methylpyridine-3-boronic acid hydrochloride typically involves several steps, including the preparation of the corresponding boronic ester followed by deprotection to form the free boronic acid. One common synthetic route involves the reaction of 5-methylpyridine-3-boronic ester with hydrogen chloride gas to yield the desired product. This process is well-documented in various chemical literature sources and can be optimized to achieve high yields and purity levels.

The characterization of 5-Methylpyridine-3-boronic acid hydrochloride is crucial for ensuring its quality and suitability for specific applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are commonly used to confirm its structure and purity. NMR spectroscopy is particularly useful for identifying the characteristic signals of the boronic acid group and the pyridine ring, while MS provides information on the molecular weight and fragmentation patterns.

In terms of safety and handling, it is important to note that while 5-Methylpyridine-3-boronic acid hydrochloride is not classified as a hazardous material, it should still be handled with care due to its reactivity with moisture and air. Proper storage conditions, such as keeping it in a dry environment away from strong oxidizing agents, are recommended to maintain its stability and effectiveness.

In conclusion, 5-Methylpyridine-3-boronic acid hydrochloride (CAS No. 2377611-80-6) is a valuable compound with diverse applications in medicinal chemistry and materials science. Its unique chemical properties make it an attractive candidate for developing novel drugs and advanced materials. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility and impact in various scientific fields.

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